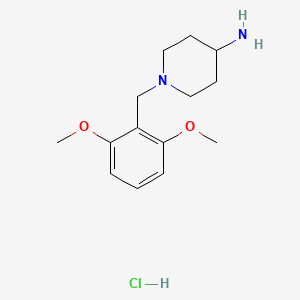

1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC13242298

Molecular Formula: C14H23ClN2O2

Molecular Weight: 286.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23ClN2O2 |

|---|---|

| Molecular Weight | 286.80 g/mol |

| IUPAC Name | 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H22N2O2.ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;/h3-5,11H,6-10,15H2,1-2H3;1H |

| Standard InChI Key | FOPSSNVRNBFPBY-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine hydrochloride, reflects its benzyl-piperidine backbone modified with methoxy groups and an amine functional group. Key structural attributes include:

-

Molecular Formula:

-

Molecular Weight: 286.80 g/mol

-

SMILES Notation: COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl

-

InChIKey: FOPSSNVRNBFPBY-UHFFFAOYSA-N

The presence of the 2,6-dimethoxybenzyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the piperidine ring offers conformational flexibility for receptor binding. The hydrochloride salt form improves solubility and stability, critical for handling in laboratory settings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.80 g/mol |

| IUPAC Name | 1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine hydrochloride |

| PubChem CID | 2761158 |

| Canonical SMILES | COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl |

Pharmaceutical and Chemical Applications

Intermediate in Drug Synthesis

The compound’s primary application lies in its role as a building block for pharmacologically active molecules. Piperidine derivatives are prevalent in central nervous system (CNS) drugs due to their ability to modulate neurotransmitter systems. For example, structurally analogous compounds have been investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (AD) therapy .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets such as ion channels or enzymes.

-

Derivatization: Explore modifications to the piperidine or benzyl groups to enhance selectivity or potency.

-

Therapeutic Potential: Investigate applications in neurodegenerative diseases, leveraging its structural similarity to known AChE inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume